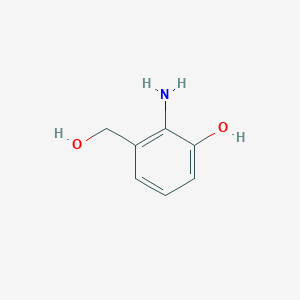

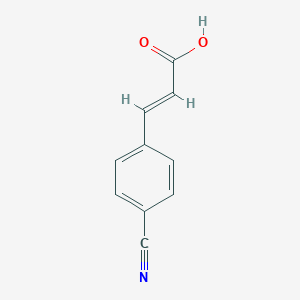

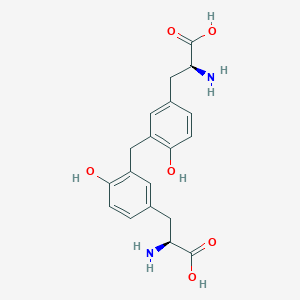

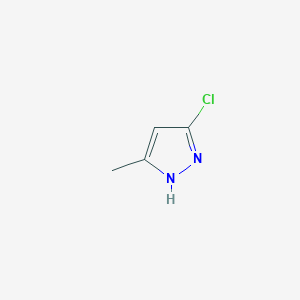

2-Amino-3-(hydroxymethyl)phenol

説明

Remitchは、化学的にはナルフラフィン塩酸塩として知られており、主に血液透析を受けている慢性腎臓病患者の尿毒症性そう痒症の治療に使用される抗そう痒(抗掻痒)薬です 。 これは、高度に選択的なκオピオイド受容体アゴニストであり、これは身体のκオピオイド受容体を特異的に標的とし、活性化するという意味です .

2. 製法

合成経路と反応条件: ナルフラフィン塩酸塩は、オピオイド拮抗薬であるナルトレキソンから始まる一連の化学反応によって合成されます 。 合成には、ナルトレキソンの構造変更が含まれ、κオピオイド受容体に対する選択性と効力を高めています .

工業生産方法: ナルフラフィン塩酸塩の工業生産には、高度なフィルムコーティング技術を活用して、口腔崩壊錠を作成することが含まれます 。 この技術は、優れた遮光性、低い脆性、高度な伸長性、迅速な溶解を保証し、薬剤を水ありでまたは水で容易に服用することができます .

作用機序

ナルフラフィン塩酸塩は、中枢神経系のκオピオイド受容体(KOR)を選択的に活性化することにより、その効果を発揮します 。この活性化は、神経伝達物質の放出の調節につながり、これはかゆみを軽減するのに役立ちます。 他のKORアゴニストとは異なり、ナルフラフィンは幻覚作用を引き起こさず、患者にとって安全な選択肢となっています .

類似化合物:

ナルトレキソン: ナルフラフィンが由来するオピオイド拮抗薬.

ブトルファノール: 鎮痛に使用される別のκオピオイド受容体アゴニスト。

ペンタゾシン: 鎮痛に使用される混合アゴニスト-拮抗薬オピオイド。

ナルフラフィン塩酸塩の独自性: ナルフラフィン塩酸塩は、κオピオイド受容体に対する高い選択性と効力を持っているため、幻覚などの重大な副作用を引き起こすことなく、そう痒症を効果的に軽減できるため、ユニークです 。これは、血液透析を受けている慢性腎臓病患者にとって貴重な薬剤となっています。

生化学分析

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3-(hydroxymethyl)phenol can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation processes. Long-term studies have shown that phenolic compounds can have sustained effects on cellular function, including prolonged antioxidant activity and modulation of gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can have toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. These findings highlight the importance of careful dosage selection in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. Phenolic compounds are typically metabolized through phase I and phase II reactions, involving oxidation, reduction, and conjugation processes . Enzymes such as cytochrome P450 oxidases play a crucial role in the initial oxidation of phenolic compounds, followed by conjugation with glucuronic acid or sulfate by transferase enzymes. These metabolic pathways influence the compound’s bioavailability and activity within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane-bound transporters . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on the presence of these transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, based on its chemical properties and interactions with cellular machinery . The localization of this compound can affect its activity and function, as different cellular compartments provide distinct microenvironments for biochemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: Nalfurafine hydrochloride is synthesized through a series of chemical reactions starting from naltrexone, an opioid antagonist . The synthesis involves structural modifications to naltrexone to enhance its selectivity and potency for kappa opioid receptors .

Industrial Production Methods: The industrial production of nalfurafine hydrochloride involves leveraging advanced film coating technology to create orally disintegrating tablets . This technology ensures superior light shielding, low friability, advanced extensibility, and rapid dissolution, making the medication easy to administer with or without water .

化学反応の分析

反応の種類: ナルフラフィン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を含む。

還元: 水素の付加または酸素の除去を含む。

置換: 1つの原子または原子団を別の原子または原子団と置き換える。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化リチウムアルミニウムなどの還元剤が含まれます。反応は一般的に、特定の温度やpHレベルなどの制御された条件下で行われます。

生成される主な生成物: これらの反応から生成される主な生成物には、最終生成物であるナルフラフィン塩酸塩を生成するためにさらに処理されるさまざまな中間体があります。

4. 科学研究への応用

ナルフラフィン塩酸塩は、科学研究にいくつかの応用があります。

化学: 選択的なκオピオイド受容体アゴニストを研究するためのモデル化合物として使用されます。

生物学: さまざまな生理学的プロセスにおけるκオピオイド受容体の役割を理解するのに役立ちます。

医学: 主に血液透析患者における尿毒症性そう痒症の治療に使用されます.

産業: 抗そう痒薬の開発のために製薬業界で使用されます。

科学的研究の応用

Nalfurafine hydrochloride has several scientific research applications:

Chemistry: Used as a model compound to study selective kappa opioid receptor agonists.

Biology: Helps in understanding the role of kappa opioid receptors in various physiological processes.

Medicine: Primarily used to treat uremic pruritus in hemodialysis patients.

Industry: Utilized in the pharmaceutical industry for the development of antipruritic medications.

類似化合物との比較

Naltrexone: An opioid antagonist from which nalfurafine is derived.

Butorphanol: Another kappa opioid receptor agonist used for pain relief.

Pentazocine: A mixed agonist-antagonist opioid used for pain management.

Uniqueness of Nalfurafine Hydrochloride: Nalfurafine hydrochloride is unique due to its high selectivity and potency for kappa opioid receptors, which allows it to effectively alleviate pruritus without causing significant side effects like hallucinations . This makes it a valuable medication for patients with chronic kidney disease undergoing hemodialysis.

特性

IUPAC Name |

2-amino-3-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWBMEJBHIZHNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618363 | |

| Record name | 2-Amino-3-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18274-82-3 | |

| Record name | 2-Amino-3-hydroxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18274-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)

![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)